2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-7-15-17-16(14(10-19)18(15)9-11)12-4-3-5-13(8-12)20-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYUGVGPQZCBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C=O)C3=CC(=CC=C3)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374877 | |
| Record name | 2-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727975-82-8 | |
| Record name | 2-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 2-Aminopyridines with α-Haloketones or α-Haloaldehydes
A widely employed route involves the condensation of substituted 2-aminopyridines with α-haloketones or α-haloaldehydes to form the imidazo[1,2-a]pyridine core, followed by oxidation or functional group transformation to install the aldehyde at C-3.
Vilsmeier–Haack Formylation
The introduction of the formyl group at the 3-position is often achieved by the Vilsmeier–Haack reaction, which uses a combination of DMF and POCl3 to formylate the imidazo[1,2-a]pyridine ring selectively at C-3.
Copper-Catalyzed Aerobic Oxidative Coupling
Recent advances include copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with cinnamaldehydes or related aldehydes to directly form 3-formyl imidazo[1,2-a]pyridines under mild conditions.
- Hajra et al. reported a CuBr-catalyzed method in ethanol at 60 °C using air as the oxidant, which efficiently produces 3-formyl imidazo[1,2-a]pyridines with various substitutions including methoxyphenyl groups at the 2-position.
- This method is advantageous due to mild reaction conditions, use of inexpensive catalysts, and avoidance of multi-step sequences.
Detailed Preparation Method Example
Starting Materials
- 2-Amino-6-methylpyridine
- 3-Methoxyphenyl-substituted α-haloketone or cinnamaldehyde derivatives
- Copper(I) bromide (CuBr) catalyst
- Solvent: Ethanol
- Atmosphere: Air (oxygen source)
Reaction Conditions
| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation | 2-Amino-6-methylpyridine + 3-methoxyphenyl α-haloketone | 2-4 h | Reflux or 60 °C | 70-85 | Forms imidazo[1,2-a]pyridine core |
| Formylation | Vilsmeier–Haack reagent (DMF + POCl3) | 1-3 h | 0-40 °C | 60-80 | Selective C-3 formylation |
| CuBr-Catalyzed Coupling | 2-Aminopyridine + 3-methoxyphenyl cinnamaldehyde, CuBr (10 mol%), EtOH, air | 4-6 h | 60 °C | 75-90 | Direct synthesis of 3-carbaldehyde |
Representative Procedure (CuBr-Catalyzed)
- Mix 2-amino-6-methylpyridine and 3-methoxyphenyl cinnamaldehyde in ethanol.
- Add 10 mol% CuBr catalyst.
- Stir under air atmosphere at 60 °C for 4-6 hours.
- Monitor reaction by TLC or HPLC.
- Upon completion, filter and purify by column chromatography to isolate the aldehyde product.
Mechanistic Insights
- The CuBr-catalyzed method proceeds via initial condensation of the exocyclic amine with the aldehyde to form an intermediate enamine.
- Intramolecular cyclization follows, forming the fused imidazo[1,2-a]pyridine ring.
- Aerobic oxidation (using air oxygen) facilitates the formation of the aldehyde at C-3.
- Computational studies support the thermodynamic favorability of the cyclization and oxidation steps, with Gibbs free energy changes indicating spontaneous progression.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Catalyst/Conditions |
|---|---|---|---|---|
| Condensation + Vilsmeier-Haack | Well-established, selective formylation | Multi-step, uses corrosive reagents | 60-80 | DMF/POCl3, reflux |
| CuBr-Catalyzed Aerobic Coupling | Mild, one-pot, eco-friendly | Requires copper catalyst, longer time | 75-90 | CuBr, EtOH, air, 60 °C |
| Multi-step Haloketone Route | Versatile for various substitutions | Multiple purification steps | 70-85 | Haloketones, reflux |
Summary of Research Findings
- The copper-catalyzed aerobic oxidative coupling method represents a modern, efficient approach to access 3-formyl imidazo[1,2-a]pyridines, including 2-(3-methoxyphenyl)-6-methyl derivatives, with good yields and operational simplicity.
- The Vilsmeier–Haack formylation remains a reliable classical method for installing the aldehyde functionality post ring construction.
- Mechanistic and computational studies provide insight into the reaction pathways, supporting the design of more efficient catalysts and conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde, as promising candidates for cancer therapy. These compounds exhibit selective inhibition of key signaling pathways involved in tumor growth and proliferation.
- Case Study : A derivative of imidazo[1,2-a]pyridine demonstrated significant inhibitory effects on the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancers. The compound showed an IC₅₀ value of 10 nM against HCT-116 cells, indicating potent anticancer properties .
2. Imaging Agents
The compound has been explored as a potential positron emission tomography (PET) imaging agent. Its structural characteristics allow for labeling with carbon-11, enhancing its utility in cancer diagnostics.
- Research Findings : A study synthesized a carbon-11 labeled imidazo[1,2-a]pyridine derivative that demonstrated excellent selectivity for cancerous tissues, suggesting its application in non-invasive imaging techniques .
Pharmacological Applications
1. Kinase Inhibition
The compound has shown promise as a kinase inhibitor, specifically targeting pathways that are crucial for cell survival and growth.
- Data Table: Kinase Selectivity
| Compound Name | Target Kinase | IC₅₀ (nM) | Cellular Growth Inhibition (IC₅₀) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Derivative | PI3K/mTOR | 0.20 / 21 | 10 |
This data indicates that derivatives of this compound can be tailored to enhance selectivity and potency against specific kinases involved in cancer progression .
Material Science Applications
1. Synthesis of Functional Materials
The unique structure of this compound allows for its use in synthesizing functional materials with applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the phenyl ring and the imidazo[1,2-a]pyridine scaffold, leading to variations in molecular weight, polarity, and biological activity.
Biological Activity
2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 727975-82-8) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological properties, and potential therapeutic applications, focusing on its anticancer activity and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₄N₂O₂
- Molecular Weight : 266.30 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine core substituted with a methoxyphenyl group and an aldehyde functional group.
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-a]pyridines, including the target compound, exhibit significant anticancer activity. A study focusing on various 6-substituted imidazo[1,2-a]pyridines demonstrated their efficacy against colon cancer cell lines such as HT-29 and Caco-2. The results showed that these compounds could induce apoptosis through mitochondrial pathways involving cytochrome c release and caspase activation .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HT-29 | TBD | Apoptosis via cytochrome c release |
| Other Imidazo[1,2-a]pyridines | Caco-2 | TBD | Caspase activation |
The biological activity of this compound appears to be mediated by several mechanisms:
- Induction of Apoptosis : The compound has been shown to initiate apoptosis in cancer cells by activating caspases, which are crucial for the apoptotic process.
- Cell Cycle Arrest : Similar compounds have demonstrated the ability to halt cell cycle progression in cancer cells, leading to reduced proliferation rates.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazo[1,2-a]pyridines can increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.
Study on Colon Cancer Cells
A pivotal study published in PubMed examined the effects of various imidazo[1,2-a]pyridine derivatives on colon cancer cell lines. The findings indicated that these compounds significantly inhibited cell growth and induced apoptosis without notable toxicity to normal white blood cells. The study highlighted the potential of these compounds as therapeutic agents in cancer treatment .
In Vivo Studies
While most research has focused on in vitro studies, there is a growing interest in evaluating the in vivo efficacy of these compounds. Preliminary animal studies are needed to assess pharmacokinetics, bioavailability, and therapeutic outcomes in a living organism.
Q & A
Basic: What are the common synthetic routes for preparing 2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde?
Answer:
The compound is typically synthesized via the Vilsmeier-Haack reaction , a method widely used for introducing formyl groups into aromatic systems. Key steps include:
- Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in chloroform, as described for analogous imidazo[1,2-a]pyridine derivatives .
- Procedure :
- A solution of the precursor (e.g., 2-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine) in chloroform is cooled to 0–10°C.
- POCl₃ and DMF are added dropwise under vigorous stirring.
- The mixture is refluxed for 8–12 hours, followed by vacuum evaporation and crystallization (e.g., from methanol) to isolate the carbaldehyde product .
- Yield Optimization : Adjusting stoichiometry (POCl₃:DMF ~1.5:1 molar ratio) and reaction time (8–10 hours) improves yields to ~70–80% .
Basic: How is this compound characterized spectroscopically, and what key data distinguish it from analogs?
Answer:
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are critical:
- ¹H NMR :
- Aldehyde proton: A singlet at δ ~10.09 ppm .
- Methoxy group: A singlet at δ ~3.83 ppm (integration for 3H) .
- Aromatic protons: Distinct splitting patterns (e.g., doublets for para-substituted phenyl groups) .
- ¹³C NMR :
- Aldehyde carbon: Resonance at δ ~180–190 ppm .
- Methoxy carbon: δ ~55–56 ppm .
- IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch of the aldehyde group) .
Advanced: What crystallographic strategies are used to resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is standard for precise structural determination:
- Data Collection : Use a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction .
- Refinement :
- Hydrogen atoms are treated as riding models (C–H = 0.93–0.96 Å) with isotropic displacement parameters .
- Dihedral angles between the imidazo[1,2-a]pyridine core and substituents (e.g., methoxyphenyl group: ~33–35°) confirm spatial orientation .
- Validation : R-factors < 0.05 and wR₂ < 0.12 indicate high reliability .
Advanced: How do structural modifications influence its biological activity, particularly in antimicrobial applications?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Methoxy Group : Enhances lipophilicity and membrane penetration, critical for targeting intracellular pathogens like Mycobacterium tuberculosis .
- Aldehyde Functionality : May act as an electrophilic warhead for covalent binding to bacterial enzymes (e.g., cytochrome bc₁ oxidase) .
- Methyl Group at C6 : Reduces steric hindrance, improving binding to hydrophobic pockets in target proteins .
- Experimental Validation : MIC values (e.g., 0.03 µM against Mtb) are determined via broth microdilution assays .
Advanced: What computational methods predict reaction outcomes or optimize synthetic pathways for derivatives?
Answer:
Graph Neural Networks (GNNs) and Density Functional Theory (DFT) are employed:
- GNNs : Predict multi-component reaction products by analyzing reactant graphs (e.g., imidazo[1,2-a]pyridine formation from dihydroxybenzaldehyde and amines) .
- DFT : Models transition states to optimize Vilsmeier-Haack reaction conditions (e.g., solvent polarity effects on carbaldehyde yield) .
- Validation : Cross-referencing computational predictions with experimental spectral data (e.g., NMR shifts) ensures accuracy .
Advanced: How are contradictions between spectral and crystallographic data resolved?
Answer:
Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) require:
Revisiting Refinement Parameters : Check for over-constrained hydrogen atoms or incorrect space group assignments in SHELXL .
Dynamic Effects : Account for solution-phase conformational flexibility (NMR) vs. solid-state rigidity (X-ray) .
Complementary Techniques : Use IR to confirm functional groups and mass spectrometry to verify molecular weight .
Advanced: What are the challenges in scaling up synthesis while maintaining purity?
Answer:
Critical issues include:
- Byproduct Formation : Longer reaction times may lead to over-oxidation (e.g., aldehyde to carboxylic acid). Mitigate via controlled POCl₃ addition and inert atmospheres .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) removes unreacted precursors, but crystallization (methanol) is preferred for scalability .
- Yield-Purity Trade-off : Monitor via HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
